Dibenzofuran-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

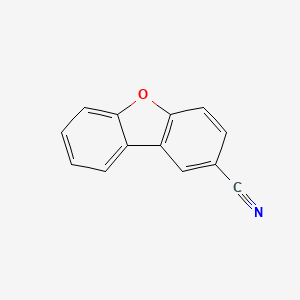

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLMVVOQPAPVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-96-2 | |

| Record name | 2-CYANODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzofuran-2-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran-2-carbonitrile, a derivative of the versatile dibenzofuran scaffold, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. The dibenzofuran core is a well-established privileged structure, appearing in numerous biologically active natural products and synthetic compounds.[1][2] The incorporation of a nitrile group at the 2-position introduces unique electronic properties and a versatile chemical handle for further molecular elaboration, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed proposed synthesis, and a discussion of the potential applications of this compound, grounded in established scientific principles and data from analogous compounds.

Core Molecular Structure and Nomenclature

This compound consists of a central furan ring fused to two benzene rings, with a nitrile (-C≡N) group substituted at the 2-position of the dibenzofuran skeleton.

-

IUPAC Name: Dibenzo[b,d]furan-2-carbonitrile

-

CAS Number: 170570-07-3

-

Molecular Formula: C₁₃H₇NO

-

Molecular Weight: 193.21 g/mol

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from the well-characterized parent compound, dibenzofuran, and the known influence of the nitrile substituent.

| Property | Dibenzofuran (Parent Compound)[4] | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 168.19 g/mol | 193.21 g/mol | Addition of a CN group (26.02 g/mol ) and removal of H (1.01 g/mol ). |

| Melting Point | 81-85 °C | Higher than parent | The nitrile group increases polarity and potential for dipole-dipole interactions, leading to a higher melting point. |

| Boiling Point | 285 °C | Higher than parent | Increased molecular weight and polarity will result in a higher boiling point. |

| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, diethyl ether), insoluble in water.[5] | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents, and likely insoluble in water. | The polar nitrile group will increase affinity for polar solvents. |

| Appearance | White crystalline powder[4] | Likely a white to off-white crystalline solid. | Aromatic nitriles are typically crystalline solids at room temperature. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay between the aromatic dibenzofuran core and the nitrile functional group.

Reactivity of the Dibenzofuran Core

The dibenzofuran ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing nitrile group, which is an electron-withdrawing and meta-directing group. However, the overall reactivity of the ring towards electrophiles will be lower than that of the parent dibenzofuran. Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group (-NO₂).

-

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl).

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, providing a gateway to a range of other functionalities.[6]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Proposed Synthesis of this compound

A robust and reliable method for the synthesis of this compound can be proposed via two well-established synthetic strategies: the Sandmeyer reaction starting from 2-aminodibenzofuran, or a palladium-catalyzed cyanation of 2-bromodibenzofuran.

Synthetic Workflow Diagram

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed): Sandmeyer Reaction

The Sandmeyer reaction provides a classic and effective method for the conversion of an aromatic amine to a nitrile.[7][8][9][10]

Step 1: Diazotization of 2-Aminodibenzofuran

-

To a stirred solution of 2-aminodibenzofuran (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the dibenzofuran-2-diazonium salt.

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) in a suitable solvent (e.g., water or a biphasic system).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the same ring as the nitrile group will be shifted downfield due to the electron-withdrawing nature of the nitrile.

-

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (δ 115-125 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z = 193.

Potential Applications in Drug Development and Materials Science

The dibenzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities.[2][14] The inclusion of a nitrile group can enhance these properties and provide a handle for further derivatization.[3]

Rationale for Potential Biological Activity

Caption: Structural basis for the potential biological activities of this compound.

-

Anticancer Activity: Many dibenzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. The planar aromatic system can intercalate with DNA, and the molecule can be tailored to inhibit specific enzymes involved in cancer progression.[1]

-

Antimicrobial Activity: The dibenzofuran nucleus is found in natural products with antibacterial and antifungal properties. The nitrile group can also contribute to antimicrobial activity.[2]

-

Materials Science: The rigid, planar structure and the potential for π-π stacking make dibenzofuran derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can be used to tune the electronic properties of these materials.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While specific experimental data is limited, its physical and chemical properties can be reliably predicted. The proposed synthetic routes offer a clear pathway for its preparation, enabling further investigation into its biological activities and material properties. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this versatile molecule.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. IR and NMR spectroscopy | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characteristics of Dibenzofuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of dibenzofuran-2-carbonitrile, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1] In the absence of directly published experimental spectra for this specific derivative, this document leverages established principles of spectroscopy and extensive data from the parent compound, dibenzofuran, to construct a robust predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed spectral analysis but also field-proven methodologies for data acquisition and interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of Dibenzofuran Scaffolds

Dibenzofuran is a heterocyclic aromatic compound composed of a central furan ring fused to two benzene rings.[1] This core structure is a key pharmacophore found in numerous biologically active natural products and synthetic molecules. Derivatives of dibenzofuran have demonstrated a wide range of medicinal properties, including anticancer and antibacterial activities, making them a focal point of extensive research in drug discovery.[1] The introduction of a carbonitrile (-CN) group at the 2-position is anticipated to modulate the electronic and steric properties of the dibenzofuran core, potentially leading to novel therapeutic agents. A thorough understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the well-characterized spectra of the parent dibenzofuran molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of dibenzofuran exhibits a set of distinct signals for its aromatic protons. The introduction of an electron-withdrawing nitrile group at the 2-position will induce significant downfield shifts for the protons in its vicinity, primarily due to deshielding effects. The predicted chemical shifts for this compound are presented in Table 1, with the corresponding proton numbering shown in Figure 1.

Figure 1: Numbering of Protons in this compound

Caption: Proton numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1 | 8.1 - 8.3 | d | ~1.5 | Significant downfield shift due to proximity to the electron-withdrawing CN group. |

| H-3 | 7.7 - 7.9 | dd | ~8.5, ~1.5 | Downfield shift due to the anisotropic effect of the CN group. |

| H-4 | 7.5 - 7.7 | d | ~8.5 | Minor downfield shift compared to dibenzofuran. |

| H-6 | 7.9 - 8.1 | d | ~7.5 | Minimal effect from the distant CN group. |

| H-7 | 7.4 - 7.6 | t | ~7.5 | Minimal effect from the distant CN group. |

| H-8 | 7.3 - 7.5 | t | ~7.5 | Minimal effect from the distant CN group. |

| H-9 | 7.6 - 7.8 | d | ~8.0 | Minimal effect from the distant CN group. |

Note: These are predicted values based on the known spectrum of dibenzofuran and established substituent effects. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also be significantly influenced by the nitrile substituent. The carbon atom directly attached to the nitrile group (C-2) and the nitrile carbon itself will exhibit characteristic chemical shifts. The predicted ¹³C NMR data are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | 125 - 128 | Downfield shift due to proximity to the CN group. |

| C-2 | 110 - 115 | Shielded due to the direct attachment of the nitrogen atom of the nitrile group. |

| C-3 | 130 - 133 | Downfield shift. |

| C-4 | 122 - 125 | Minor effect. |

| C-4a | 123 - 126 | Minor effect. |

| C-5a | 121 - 124 | Minimal effect. |

| C-6 | 128 - 131 | Minimal effect. |

| C-7 | 121 - 124 | Minimal effect. |

| C-8 | 112 - 115 | Minimal effect. |

| C-9 | 123 - 126 | Minimal effect. |

| C-9a | 156 - 159 | Minimal effect. |

| C-9b | 155 - 158 | Minimal effect. |

| -CN | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |

Note: These are predicted values. Experimental verification is recommended.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Figure 2: Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the aromatic rings and the nitrile group.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds. |

| 2230 - 2210 | C≡N stretch | Strong, Sharp | The most diagnostic peak for the nitrile functional group.[2] |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected in this region. |

| 1250 - 1200 | Aryl-O-C asymmetric stretch | Strong | Characteristic of the dibenzofuran core. |

| 850 - 750 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can provide information about the substitution on the aromatic rings. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Figure 3: Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A typical measurement involves co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks and compare them to the predicted values.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For this compound (C₁₃H₇NO), the following is expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): The molecular formula gives a monoisotopic mass of 193.05 g/mol . A strong molecular ion peak is expected at m/z = 193.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z = 166): A common fragmentation for aromatic nitriles.

-

Loss of CO (m/z = 165): Characteristic of the dibenzofuran core.

-

Sequential loss of CO and HCN could also be observed.

-

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion | Notes |

| 193 | [C₁₃H₇NO]⁺ | Molecular ion (M⁺) |

| 166 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 165 | [M - CO]⁺ | Loss of carbon monoxide from the furan ring. |

| 139 | [M - HCN - CO]⁺ | Sequential loss of HCN and CO. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Figure 4: Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

-

-

GC Method:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 50-300).

-

Detector: An electron multiplier.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions and compare them with the predicted values.

-

Conclusion: A Predictive Yet Practical Framework

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging the known spectral characteristics of the dibenzofuran core and the well-established effects of a nitrile substituent, a comprehensive and scientifically grounded set of expected data has been presented. The inclusion of detailed, field-tested protocols for data acquisition offers a practical framework for researchers to experimentally verify these predictions. This guide serves as a valuable resource for the synthesis, identification, and characterization of this and other related dibenzofuran derivatives, thereby supporting ongoing research and development in medicinal chemistry and materials science.

References

Navigating the Unknown: A Technical Safety Guide to Dibenzofuran-2-carbonitrile

An In-depth Analysis for Researchers and Drug Development Professionals

Hazard Identification and Classification: A Composite Risk Profile

Given the absence of specific data for Dibenzofuran-2-carbonitrile, a presumptive hazard classification is derived from its constituent parts: the dibenzofuran core and the nitrile functional group.

The parent compound, Dibenzofuran, is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category 2, H411: Toxic to aquatic life with long lasting effects.[1][2]

Organic nitriles, as a class, can be toxic and may be metabolized to release cyanide in the body, although they are generally less toxic than inorganic cyanide salts.[3] The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which can disrupt cellular respiration.[4]

Considering these factors, this compound should be handled as a substance with at least the following potential hazards:

| Hazard Category | GHS Classification (Presumptive) | Potential Health Effects |

| Acute Oral Toxicity | Category 4 (H302) | Harmful if ingested.[1] |

| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A (H319) | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | May cause respiratory irritation. |

| Long-term Aquatic Hazard | Category 2 (H411) | Toxic to aquatic life with long lasting effects.[1][2] |

GHS Pictograms (Presumptive):

Toxicological Profile: Understanding the Risks

While specific toxicological studies on this compound are lacking, an understanding of its potential effects can be extrapolated from its parent compound and the nitrile functional group.

Dibenzofuran:

-

The toxicological properties of Dibenzofuran have not been fully investigated.

-

Exposure can cause skin, eye, nose, and throat irritation.

-

The U.S. Environmental Protection Agency (EPA) has classified dibenzofuran as a Group D substance, not classifiable as to human carcinogenicity, due to the lack of human and animal data.[5]

The Nitrile Group (-CN):

-

Organic nitriles can be metabolized to the free cyanide ion, which is a potent toxin.[3] This metabolic pathway is a primary concern for the systemic toxicity of many nitriles.[4]

-

High doses of some nitriles have been shown to cause behavioral abnormalities in animal studies.[6]

Therefore, it is prudent to assume that this compound may exhibit both local irritant effects, similar to Dibenzofuran, and potential systemic toxicity due to the nitrile moiety. The metabolic fate of this compound has not been determined, but the possibility of in vivo hydrolysis to release cyanide necessitates stringent exposure controls.

Exposure Controls and Personal Protection: A Multi-layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.

Administrative Controls

-

Training: All personnel must be trained on the potential hazards of this compound and the proper handling procedures.

-

Restricted Access: Access to areas where this compound is handled should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Body Part | Required PPE | Specifications and Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use and change them frequently.[7] |

| Eyes | Safety goggles or a face shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield offers additional protection.[7] |

| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier. A chemical-resistant apron is advised for larger quantities or when there is a significant splash risk.[7] |

| Respiratory | Use in a well-ventilated area or with a fume hood | Engineering controls are the primary line of defense. For situations where ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[7] |

| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[7] |

Safe Handling and Storage: A Proactive Approach

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.

Handling Workflow

Caption: Experimental workflow for handling this compound.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The container should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness is Key

Rapid and appropriate response to an emergency situation is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or an alcohol-resistant foam.

-

Hazards from Combustion: During a fire, irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and potentially hydrogen cyanide, may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Caption: Workflow for responding to a this compound spill.

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Solid Waste: Contaminated PPE, weighing paper, and other solid materials should be placed in a designated, labeled hazardous waste container.[7]

-

Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[7]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₇NO | --INVALID-LINK-- |

| Molecular Weight | 193.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid (presumed) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (presumed) | Based on Dibenzofuran |

References

- 1. cpachem.com [cpachem.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Dibenzofuran-2-carbonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Dibenzofuran-2-carbonitrile is a heterocyclic organic compound with a structural backbone that is a recurring motif in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount for its effective application. Among these properties, solubility is a cornerstone of drug development, influencing everything from synthesis and purification to bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for its determination. While specific quantitative data for this compound is not extensively available in public literature, this guide will leverage data from the parent compound, dibenzofuran, and established principles of organic chemistry to provide a robust framework for researchers.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound will be dictated by a balance of the forces contributed by its dibenzofuran core and the appended nitrile group.

The parent compound, dibenzofuran, is a largely nonpolar, aromatic molecule. Consequently, it exhibits good solubility in nonpolar organic solvents such as benzene, toluene, and chloroform, and is practically insoluble in water.[1][2][3] The introduction of a nitrile (-C≡N) group at the 2-position introduces a significant dipole moment, increasing the polarity of the molecule. This modification is expected to influence its solubility profile in the following ways:

-

Enhanced Solubility in Polar Aprotic Solvents: The nitrile group can participate in dipole-dipole interactions, which should enhance solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility in Polar Protic Solvents: While the nitrile group can act as a hydrogen bond acceptor, the overall molecule lacks hydrogen bond donating capabilities. This will likely result in moderate solubility in polar protic solvents like methanol and ethanol.

-

Reduced Solubility in Nonpolar Solvents: The increased polarity due to the nitrile group may slightly decrease its solubility in purely nonpolar solvents like hexane, compared to the parent dibenzofuran.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is scarce, the table below provides a qualitative prediction based on the principles discussed above and known solubility data for the parent compound, dibenzofuran. For reference, quantitative solubility data for dibenzofuran in select nonpolar solvents is also presented.

Table 1: Predicted and Known Solubility of Dibenzofuran and this compound

| Solvent | Solvent Type | Predicted Solubility of this compound | Known Solubility of Dibenzofuran |

| Water | Polar Protic | Insoluble | Practically Insoluble[1][2] |

| Methanol | Polar Protic | Moderately Soluble | Soluble[4] |

| Ethanol | Polar Protic | Soluble | Soluble[4] |

| Acetone | Polar Aprotic | Soluble | Soluble[4] |

| Ethyl Acetate | Polar Aprotic | Soluble | Not specified |

| Dichloromethane | Polar Aprotic | Soluble | Not specified |

| Chloroform | Polar Aprotic | Soluble | Soluble[1] |

| Toluene | Nonpolar | Moderately Soluble | Soluble[1] |

| Benzene | Nonpolar | Moderately Soluble | Soluble[1][5] |

| Hexane | Nonpolar | Sparingly Soluble | Not specified |

Quantitative Data for Dibenzofuran:

The IUPAC-NIST Solubilities Database provides the following mole fraction solubility data for dibenzofuran in benzene and cyclohexane at various temperatures. This data is invaluable for understanding the behavior of the core ring system.

Table 2: Mole Fraction Solubility (x) of Dibenzofuran in Benzene [5]

| Temperature (K) | Mole Fraction of Dibenzofuran (x) |

| 298.3 | 0.2480 |

| 302.5 | 0.2813 |

| 305.3 | 0.2995 |

| 312.0 | 0.3559 |

| 320.0 | 0.4486 |

Table 3: Mole Fraction Solubility (x) of Dibenzofuran in Cyclohexane [6]

| Temperature (K) | Mole Fraction of Dibenzofuran (x) |

| 327.8 | 0.5774 |

| 330.2 | 0.5195 |

| 334.0 | 0.4564 |

| 337.5 | 0.3700 |

| 338.5 | 0.3300 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time intervals.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Diagram of the Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in research and development. While specific experimental data is limited, a theoretical analysis based on its molecular structure and the known properties of dibenzofuran provides valuable predictive insights into its behavior in various common organic solvents. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By combining theoretical predictions with rigorous experimental validation, researchers can confidently navigate the challenges associated with the solubility of this important heterocyclic compound.

References

Unlocking the Potential of Dibenzofuran-2-carbonitrile: A Technical Guide for Advanced Research

Introduction: The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and functional materials. Its rigid, planar structure and unique electronic properties make it an attractive core for the design of novel molecules in medicinal chemistry and materials science. This technical guide focuses on a specific, yet under-explored derivative: Dibenzofuran-2-carbonitrile. While direct research on this compound is limited, its structural features—a versatile nitrile group appended to the robust dibenzofuran core—present a wealth of opportunities for innovation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining potential research avenues, synthetic strategies, and key experimental protocols to unlock the full potential of this intriguing molecule.

The Strategic Importance of this compound

This compound is more than just another heterocyclic compound; it is a versatile building block with significant potential across multiple scientific disciplines. The fusion of the electron-withdrawing nitrile group with the aromatic dibenzofuran system creates a unique electronic landscape, paving the way for novel applications.

-

In Medicinal Chemistry: The dibenzofuran core is associated with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The introduction of a nitrile group can modulate these activities and introduce new ones. Nitriles are known to participate in crucial interactions with biological targets and can serve as precursors to other important functional groups like carboxylic acids, amines, and amides, expanding the accessible chemical space for drug discovery.[3]

-

In Materials Science: Dibenzofuran derivatives are increasingly being explored for their applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5] The electronic properties of the dibenzofuran scaffold, such as its high triplet energy, make it an excellent candidate for host materials in phosphorescent OLEDs.[6] The nitrile group can further tune the electronic and photophysical properties of these materials.[7]

Synthetic Pathways to this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, established methods for the synthesis of aryl nitriles and dibenzofuran derivatives provide a clear and reliable roadmap. A plausible and efficient synthetic strategy involves the Sandmeyer reaction, starting from the readily accessible 2-aminodibenzofuran.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process: the diazotization of 2-aminodibenzofuran followed by a copper-catalyzed cyanation (the Sandmeyer reaction).

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a proposed method based on well-established chemical transformations.[8][9] Researchers should exercise standard laboratory safety precautions.

Step 1: Diazotization of 2-Aminodibenzofuran

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-aminodibenzofuran (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred solution of 2-aminodibenzofuran hydrochloride. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Cyanation (Sandmeyer Reaction)

-

Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the prepared cyanide solution. The temperature should be maintained, and vigorous stirring is essential.

-

Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Potential Research Areas and Applications

The true value of this compound lies in its potential as a precursor for a diverse range of novel compounds. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, each opening up new avenues for research and application.

Medicinal Chemistry and Drug Discovery

The dibenzofuran nucleus is a well-established pharmacophore.[3][10] By leveraging the reactivity of the nitrile group, researchers can synthesize libraries of novel dibenzofuran derivatives for biological screening.

Potential Derivatives and Their Rationale:

| Derivative Class | Transformation of Nitrile Group | Potential Therapeutic Area | Rationale |

| Carboxylic Acids | Hydrolysis | Anti-inflammatory, Anticancer | Carboxylic acids are common functionalities in many drugs and can act as key binding groups. |

| Primary Amines | Reduction | Neuroprotective agents, Kinase inhibitors | Amines are versatile functional groups that can be further derivatized to explore a wide range of biological targets. |

| Amides | Partial Hydrolysis | Anticancer, Antimicrobial | The amide bond is a fundamental component of many biologically active molecules. |

| Tetrazoles | [2+3] Cycloaddition with azides | Metabolic disorders, Hypertension | Tetrazoles are often used as bioisosteres for carboxylic acids with improved metabolic stability. |

Experimental Workflow for Derivatization and Biological Evaluation:

Caption: Workflow for medicinal chemistry exploration of this compound.

Materials Science and Organic Electronics

The unique electronic properties of the dibenzofuran core make it a promising candidate for applications in organic electronics.[4][5][7] The introduction of a cyano group can significantly impact the electronic and photophysical properties of these materials.

Potential Research Directions:

-

Host Materials for OLEDs: The high triplet energy of the dibenzofuran scaffold is advantageous for blue phosphorescent OLEDs.[6] The nitrile group can be used to fine-tune the HOMO/LUMO levels and improve charge injection and transport properties.

-

Electron-Transporting Materials: The electron-withdrawing nature of the nitrile group can enhance the electron-transporting capabilities of dibenzofuran-based materials, which is crucial for efficient OLEDs and OPVs.

-

Fluorescent Probes: The rigid dibenzofuran scaffold combined with the electronic influence of the nitrile group could lead to the development of novel fluorescent probes for sensing and imaging applications.

Experimental Workflow for Materials Characterization:

Caption: Workflow for materials science research using this compound.

Conclusion and Future Outlook

This compound represents a largely untapped resource with immense potential for innovation in both medicinal chemistry and materials science. This technical guide provides a foundational framework for initiating research in this exciting area. By exploring the synthetic pathways and leveraging the versatile reactivity of the nitrile group, researchers can unlock a vast chemical space of novel dibenzofuran derivatives. The proposed research directions, from the development of new therapeutic agents to the creation of advanced organic electronic materials, highlight the broad applicability of this promising molecule. As our understanding of the structure-property relationships of dibenzofuran derivatives continues to grow, this compound is poised to become a key building block for the next generation of functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pure.skku.edu [pure.skku.edu]

- 7. nbinno.com [nbinno.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

A Predictive Thermogravimetric Analysis of Dibenzofuran-2-carbonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted thermal stability and decomposition profile of Dibenzofuran-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental thermogravimetric analysis (TGA) data in the public domain, this document outlines a robust experimental protocol and presents a predictive analysis based on the known thermal behavior of structurally related dibenzofuran and nitrile-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the thermal characteristics of this molecule, which is crucial for applications in synthesis, formulation, and material development.

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science

Dibenzofuran and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential anticancer and antibacterial properties.[1] this compound, with its rigid aromatic core and reactive nitrile group, presents a unique molecular architecture. Understanding the thermal stability of such compounds is paramount in drug development for determining shelf-life, processing conditions, and compatibility with excipients. In materials science, thermal stability is a critical parameter for the synthesis and application of novel organic materials.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[2] This guide will delve into a predictive TGA study of this compound, offering insights into its likely decomposition pathway and thermal limits.

Predicted Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₃H₇NO | |

| Molecular Weight | 193.21 g/mol | [3] |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | Based on parent dibenzofuran |

Proposed Experimental Protocol for TGA of this compound

To ensure the generation of reliable and reproducible data, a meticulously designed experimental protocol is crucial. The following outlines a recommended procedure for the thermogravimetric analysis of this compound.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications.

Sample Preparation

A small, representative sample of high-purity this compound (typically 5-10 mg) should be used. The sample should be finely ground to ensure uniform heat distribution.

TGA Experimental Parameters

The following experimental parameters are proposed for the analysis:

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and characterization of any residues. |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution and experiment time. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study the decomposition in both non-reactive and oxidative environments. |

| Gas Flow Rate | 50 mL/min | To ensure a consistent and stable atmosphere around the sample. |

| Crucible | Alumina or platinum | These materials are inert at high temperatures and will not react with the sample. |

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Predictive Analysis of TGA and DTG Curves

Based on the thermal behavior of related compounds, a predictive TGA and Derivative Thermogravimetry (DTG) curve for this compound is presented. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying distinct decomposition steps.[4]

Predicted Thermal Decomposition Profile

This compound is expected to be a thermally stable compound due to its aromatic structure. The decomposition is likely to occur in a single, well-defined step in an inert atmosphere. The nitrile group and the furan ring are the most probable sites for the initial thermal cleavage.

| Parameter | Predicted Value (Nitrogen Atmosphere) | Predicted Value (Air Atmosphere) |

| Onset Temperature (T_onset) | ~300 - 350 °C | ~280 - 330 °C |

| Peak Decomposition Temperature (T_peak) | ~350 - 400 °C | ~330 - 380 °C |

| Decomposition Range | ~300 - 500 °C | ~280 - 480 °C |

| Residual Mass at 800 °C | < 5% | < 2% |

Interpretation of the Predicted Decomposition Mechanism

In an inert (nitrogen) atmosphere, the decomposition is expected to proceed through pyrolysis, involving the cleavage of the C-O and C-C bonds in the furan ring and the degradation of the nitrile group. This would lead to the formation of volatile fragments.

In an oxidative (air) atmosphere, the decomposition is anticipated to occur at a slightly lower temperature due to the presence of oxygen, which can initiate and accelerate the degradation process through oxidative reactions.[5] This would result in the formation of oxides of carbon and nitrogen.

Predictive TGA/DTG Curve Visualization

Caption: Predicted TGA and DTG curves for this compound.

Applications of TGA Data in Research and Development

The thermal stability data obtained from TGA can be instrumental in various stages of research and development:

-

Pharmaceutical Formulation: Understanding the decomposition temperature is critical for selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and tableting) to avoid degradation of the active pharmaceutical ingredient (API).

-

Materials Science: For applications in organic electronics or polymer synthesis, the thermal stability determines the processing window and the operational limits of the final material.

-

Chemical Synthesis: TGA can help in determining the thermal limits for purification techniques such as sublimation or distillation.

Conclusion and Future Perspectives

This technical guide has provided a predictive thermogravimetric analysis of this compound, outlining a detailed experimental protocol and interpreting the expected thermal behavior based on analogous compounds. While this predictive analysis offers valuable insights, experimental verification is essential to confirm the thermal stability and decomposition profile of this compound. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide a more detailed understanding of the decomposition products and the underlying degradation mechanism. Such data will be invaluable for the rational design and development of new pharmaceuticals and advanced materials based on the dibenzofuran scaffold.

References

Crystalline structure of Dibenzofuran-2-carbonitrile

An In-Depth Technical Guide to the Prospective Crystalline Structure of Dibenzofuran-2-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran and its derivatives represent a critical class of heterocyclic compounds, widely recognized for their significant pharmacological activities and applications in materials science.[1] The introduction of a nitrile functional group is a key strategy in medicinal chemistry for modulating a compound's electronic properties, metabolic stability, and ability to engage in specific intermolecular interactions. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of this compound, a compound of high interest for which the crystalline structure has not yet been reported. We present a robust, field-proven workflow, beginning with a proposed synthetic route and culminating in detailed protocols for single-crystal X-ray diffraction analysis. This document is intended to serve as an actionable guide for researchers aiming to unlock the structural and functional properties of this promising molecule.

Introduction: The Scientific Imperative for Structural Elucidation

The dibenzofuran scaffold is a rigid, planar heterocyclic system that is a core component of numerous natural products and synthetic molecules with diverse biological activities.[2] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets.[3][4] Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information, providing unambiguous insights into molecular geometry, conformation, and intermolecular interactions.[5][6]

This guide addresses the current knowledge gap regarding the solid-state structure of this compound. By providing a detailed, prospective workflow, we aim to empower researchers to undertake the synthesis and structural analysis of this compound, thereby facilitating its further development in medicinal chemistry and materials science.

Proposed Synthesis of this compound

While numerous methods exist for the synthesis of dibenzofuran derivatives, a common and effective strategy involves the functionalization of a pre-existing dibenzofuran core.[7] A plausible and efficient route to this compound is proposed via a palladium-catalyzed cyanation of a 2-halo-dibenzofuran precursor.

2.1. Rationale for the Synthetic Approach

The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a well-established and versatile method for the synthesis of aromatic nitriles. This approach is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the necessary starting materials and catalysts. 2-Bromodibenzofuran is a suitable starting material for this transformation.

2.2. Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromodibenzofuran

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromodibenzofuran (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The choice of crystallization method and solvent system is critical. For a planar, aromatic molecule like this compound, several techniques are likely to be successful.

3.1. Principles of Crystallization for Aromatic Nitriles

The crystallization of organic molecules is governed by the slow formation of a well-ordered lattice. This is typically achieved by gradually decreasing the solubility of the compound in a solvent or solvent mixture. Aromatic nitriles can participate in various intermolecular interactions, including π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitrile group. The choice of solvent should aim to balance solubility with the promotion of these specific interactions. Nitrile-containing solvents like acetonitrile can sometimes be effective.[1]

3.2. Recommended Crystallization Protocols

a) Slow Evaporation:

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., toluene, ethyl acetate, or a mixture such as dichloromethane/heptane) in a small vial.[8]

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

b) Vapor Diffusion:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., toluene).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., heptane).[8]

-

The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.

Diagram of a Vapor Diffusion Crystallization Setup:

Caption: Vapor diffusion crystallization method.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.[3][9]

4.1. Step-by-Step Protocol for Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern.[3]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration: The intensities of all collected reflections are measured and processed.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions.

-

Validation: The final structure is validated using crystallographic software to check for consistency and quality.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for single-crystal X-ray diffraction.

Predicted Spectroscopic and Crystallographic Data

Based on the known data for dibenzofuran and related aromatic nitriles, the following spectroscopic and crystallographic characteristics are anticipated for this compound.

5.1. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, exhibiting complex splitting patterns. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The nitrile carbon is expected around 115-120 ppm. |

| IR | A strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. |

| MS (EI) | A molecular ion peak corresponding to the exact mass of C₁₃H₇NO. |

5.2. Crystallographic Parameters

Based on the crystal structures of similar planar aromatic molecules, this compound is likely to crystallize in a common space group for organic compounds, such as P2₁/c or P-1. The crystal packing is expected to be dominated by π-π stacking interactions between the dibenzofuran cores of adjacent molecules. The presence of the nitrile group may also lead to C-H···N hydrogen bonds, which could influence the overall packing arrangement.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to determine the definitive crystalline structure of this important molecule. The resulting structural data will be invaluable for rational drug design, the development of novel materials, and a deeper understanding of the structure-property relationships in this class of compounds.

References

- 1. iscientific.org [iscientific.org]

- 2. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. excillum.com [excillum.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 2-Halodibenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Cyanodibenzofuran Scaffold

The dibenzofuran core is a privileged scaffold in medicinal chemistry, materials science, and natural products. The introduction of a nitrile group at the 2-position unlocks a versatile chemical handle for further synthetic transformations. Aryl nitriles are crucial intermediates, readily converted into valuable functional groups such as carboxylic acids, amides, amines, and tetrazoles.[1][2] Consequently, the efficient and reliable synthesis of 2-cyanodibenzofuran is a critical step in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][3]

Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions.[3][4] The advent of palladium-catalyzed cross-coupling reactions has provided a milder, more functional-group-tolerant, and highly efficient alternative for the synthesis of benzonitriles from aryl (pseudo)halides.[4][5]

This guide provides a comprehensive overview of the palladium-catalyzed cyanation of 2-halodibenzofurans, focusing on the underlying mechanistic principles, key reaction parameters, detailed experimental protocols, and practical troubleshooting advice to empower researchers in this field.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed cyanation of an aryl halide, such as 2-halodibenzofuran, proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, reacts with the 2-halodibenzofuran (Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X). The reactivity of the halide follows the order I > Br > Cl, with aryl chlorides being the most challenging substrates due to the strength of the C-Cl bond.[7][8]

-

Transmetalation (or Anion Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]). This step forms the key Ar-Pd(II)-CN intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the product, 2-cyanodibenzofuran (Ar-CN), from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich ligands can facilitate this step, which is often rate-limiting.[9]

A significant challenge in this reaction is the potential for catalyst deactivation. Cyanide ions are strong ligands for palladium and can coordinate to the metal center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻ and inhibiting catalysis.[4][6][10]

Caption: The catalytic cycle for the palladium-catalyzed cyanation of 2-halodibenzofuran (Ar-X).

Key Parameters for Reaction Optimization

The success of the cyanation reaction hinges on the careful selection of several key components.

Palladium Precatalyst

While a Pd(0) species is the active catalyst, air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂ are often used, as they are reduced in situ. However, modern palladacycle precatalysts are often superior as they provide for more efficient and reproducible generation of the active catalyst upon exposure to a base.[4] For heterogeneous catalysis, Pd/C offers advantages like easier product purification and reduced palladium contamination in the final product.[11]

Ligands

Ligand choice is critical. Early methods used simple phosphines, but significant advances came with the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).

-

Dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile and commonly used ligand for a range of cross-coupling reactions, including cyanations.[11]

-

Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These ligands are highly effective, particularly for challenging substrates like aryl chlorides, as their steric bulk promotes the reductive elimination step.[4][9]

-

N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form robust bonds with palladium, offering high catalyst stability and efficiency.[9]

Cyanide Source

The choice of cyanide source involves a trade-off between reactivity, safety, and practicality.

| Cyanide Source | Formula | Toxicity | Key Characteristics & Insights |

| Zinc Cyanide | Zn(CN)₂ | Moderate | Widely used due to its lower toxicity and poor solubility in organic solvents. This low solubility maintains a low concentration of free cyanide, minimizing catalyst poisoning.[4][7] Often requires an additive like Zn powder to ensure catalyst activity.[7] |

| Potassium Ferrocyanide | K₄[Fe(CN)₆]·3H₂O | Low | A non-toxic, inexpensive, and easy-to-handle crystalline solid (it is a food additive).[3][4] It has become the preferred "green" cyanide source for many modern protocols. Requires a base for the release of cyanide ions. |

| Alkali Metal Cyanides | KCN, NaCN | High | Highly effective but also highly toxic and hygroscopic, posing significant handling risks. Their high solubility can lead to rapid catalyst deactivation if not used carefully.[8] |

| Organic Cyanides | Acetone Cyanohydrin | High | A liquid source that can be added slowly to control the cyanide concentration.[12][13] However, it is prone to liberating highly toxic hydrogen cyanide gas, especially under acidic or neutral conditions. |

Solvent and Base

Polar aprotic solvents such as DMF, DMAc, NMP, or THF are typically employed.[5][11] The choice of solvent can influence the solubility of the cyanide source and the stability of the catalytic species. Aqueous solvent mixtures have also been developed to facilitate the use of salts like K₄[Fe(CN)₆].[4]

A base, such as Na₂CO₃, K₂CO₃, or an organic amine, is often required, particularly when using K₄[Fe(CN)₆] as the cyanide source, to facilitate the release of the cyanide nucleophile.[9][14]

Experimental Protocols

Safety First: All manipulations involving cyanide sources must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Prepare a quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) to neutralize any cyanide-containing waste.

Protocol 1: General Procedure for Cyanation of 2-Bromodibenzofuran using Zinc Cyanide

This protocol is adapted from general, robust procedures for the cyanation of aryl bromides.[11]

Materials:

-

2-Bromodibenzofuran

-

Palladium(II) Acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc Cyanide (Zn(CN)₂)

-

Anhydrous N,N-Dimethylacetamide (DMAc)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-bromodibenzofuran (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and dppf (0.04 equiv, 4 mol%).

-

Reagent Addition: Add zinc cyanide (0.6 equiv). Note: Using a slight excess of the aryl halide relative to the cyanide source helps prevent catalyst poisoning.

-

Solvent Addition: Add anhydrous, degassed DMAc via syringe to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-